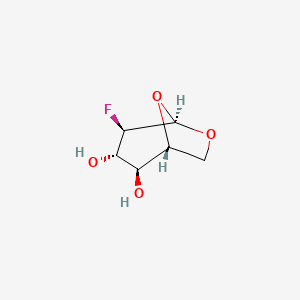
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is a fluorinated derivative of glucose. This compound is notable for its unique structural properties, which include the absence of a hydroxyl group at the second carbon and the presence of a fluorine atom. These modifications confer distinct chemical and biological properties, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose typically involves the fluorination of glucose derivatives. One common method starts with 1,6-anhydro-4-O-benzyl-2-O-(p-tolylsulfonyl)-beta-d-glucopyranose, which undergoes fluorination followed by hydrolysis to yield the desired compound . The reaction conditions often require specific reagents and controlled environments to ensure the correct stereochemistry and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the required chemical purity, typically above 98% .
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various fluorinated sugars and their derivatives, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules, including antiviral and anticancer drugs.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Applied in the production of specialized chemicals and materials due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom’s presence alters the compound’s reactivity and binding affinity, leading to unique biological effects. These interactions can inhibit or modify enzyme activity, making the compound useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
1,6-Anhydro-beta-d-glucopyranose (Levoglucosan): A non-fluorinated analog used in similar applications but with different reactivity.
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used extensively in medical imaging.
Uniqueness: 1,6-anhydro-2-deoxy-2-fluoro-beta-d-glucopyranose is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C6H9FO4 |
|---|---|
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
(1R,2S,3S,4R,5R)-4-fluoro-6,8-dioxabicyclo[3.2.1]octane-2,3-diol |
InChI |
InChI=1S/C6H9FO4/c7-3-5(9)4(8)2-1-10-6(3)11-2/h2-6,8-9H,1H2/t2-,3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
BWYPOWJFUBKPNS-QZABAPFNSA-N |
SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)F)O)O |
Kanonische SMILES |
C1C2C(C(C(C(O1)O2)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



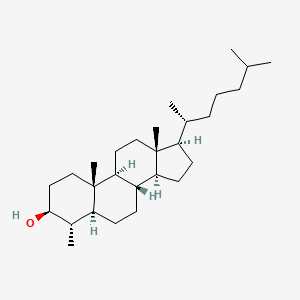
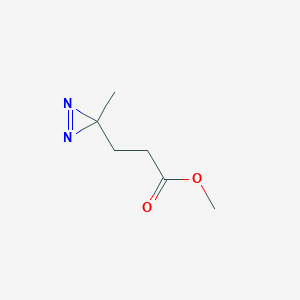
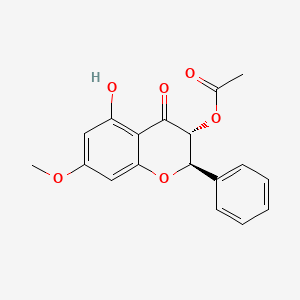
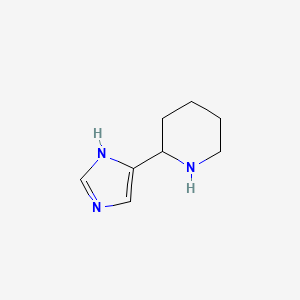
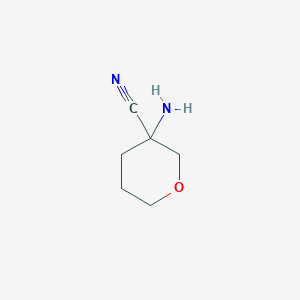
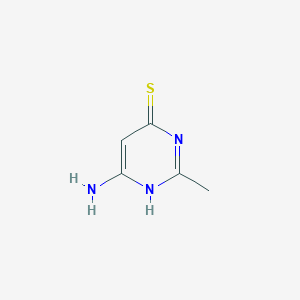

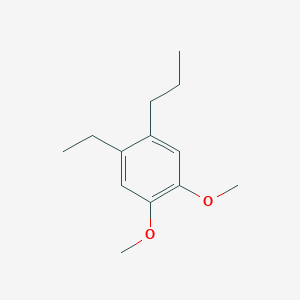
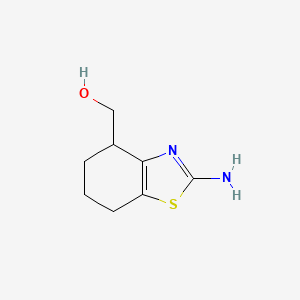
![2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide](/img/structure/B1643946.png)
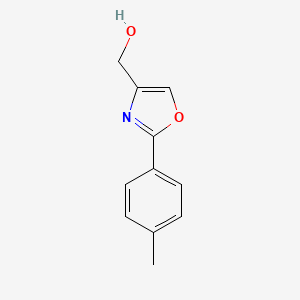
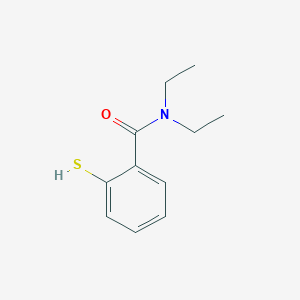
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1643952.png)
